molecular formula C9H9ClO4S B1426133 5-(Chlorosulfonyl)-2-ethylbenzoic acid CAS No. 866358-16-9

5-(Chlorosulfonyl)-2-ethylbenzoic acid

Cat. No.: B1426133
CAS No.: 866358-16-9
M. Wt: 248.68 g/mol
InChI Key: GEJTWXRDNUSXJY-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-ethylbenzoic acid is an organic compound that features a chlorosulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-ethylbenzoic acid typically involves the chlorosulfonation of 2-ethylbenzoic acid. This process can be carried out by reacting 2-ethylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

5-(Chlorosulfonyl)-2-ethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chlorosulfonyl)salicylic acid
  • Chlorosulfonyl isocyanate
  • Sulfonimidates

Uniqueness

5-(Chlorosulfonyl)-2-ethylbenzoic acid is unique due to the presence of both the chlorosulfonyl and ethyl groups on the benzoic acid core. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and industrial processes.

Properties

IUPAC Name

5-chlorosulfonyl-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJTWXRDNUSXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866358-16-9
Record name 5-(chlorosulfonyl)-2-ethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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